

# Independent Verification of RU 58841: A Comparative Analysis Against Finasteride and Clascoterone

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Compound of Interest		
Compound Name:	RU 52583	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational non-steroidal anti-androgen, RU 58841, with two established treatments for androgenetic alopecia: the 5-alpha-reductase inhibitor, Finasteride, and the topical androgen receptor antagonist, Clascoterone (Breezula®). The information presented is collated from available preclinical and clinical studies to support independent verification of findings and inform future research and development.

#### **Executive Summary**

RU 58841 is a topical anti-androgen that directly competes with androgens like dihydrotestosterone (DHT) for binding to the androgen receptor in hair follicles.[1][2] This mechanism is similar to the more recently developed Clascoterone.[2][3] In contrast, Finasteride acts systemically by inhibiting the 5-alpha-reductase enzyme, which is responsible for converting testosterone to the more potent DHT.[4][5][6][7][8] While RU 58841 has shown promising results in preclinical studies, it has not undergone the extensive clinical trials required for FDA approval.[1][9] Finasteride and Clascoterone, on the other hand, have been evaluated in numerous clinical trials, with Finasteride being a long-standing approved oral treatment and Clascoterone having recently completed Phase III trials as a topical solution.[3] [10][11][12]

### **Data Presentation: Quantitative Comparison**







The following tables summarize the available quantitative data from key preclinical and clinical studies. It is important to note that the data for RU 58841 is from preclinical animal studies, while the data for Finasteride and Clascoterone is from human clinical trials. Direct head-to-head clinical comparisons between RU 58841 and the other compounds are not available.



Compoun d	Study Type	Subjects	Dosage	Primary Outcome	Result	Citation
RU 58841	Preclinical	Stumptaile d Macaques	5% Topical Solution	Increase in Anagen (Growing) Follicles	103% Increase	[1][13][14]
Finasteride	Preclinical	Stumptaile d Macaques	1mg/kg Oral	Increase in Anagen (Growing) Follicles	88% Increase	[1][13][14]
RU 58841	Preclinical	Stumptaile d Macaques	5% Topical Solution	Vellus to Terminal Hair Conversion	26% Increase	[14]
Finasteride	Preclinical	Stumptaile d Macaques	1mg/kg Oral	Vellus to Terminal Hair Conversion	12% Increase	[14]
Clascotero ne	Phase III Clinical Trial (SCALP-1)	Human Males	5% Topical Solution (BID)	Change in Target Area Hair Count (TAHC) vs. Placebo	539% Relative Improveme nt	[3][9][10] [15]
Clascotero ne	Phase III Clinical Trial (SCALP-2)	Human Males	5% Topical Solution (BID)	Change in Target Area Hair Count (TAHC) vs. Placebo	168% Relative Improveme nt	[3][9][10] [15]
Finasteride	Phase III Clinical Trial	Human Males	1mg Oral Daily	Increase in Hair Count (1-inch	Mean increase of 86 hairs	[11]



diameter) from at 1 year baseline

Compound	Mechanism of Action	Administration	Systemic DHT Reduction	Regulatory Status
RU 58841	Androgen Receptor Antagonist	Topical	No significant change reported in preclinical studies	Not FDA Approved (Investigational)
Finasteride	5-Alpha- Reductase Inhibitor (Type II & III)	Oral	~70% Serum  DHT Reduction	FDA Approved
Clascoterone	Androgen Receptor Antagonist	Topical	No significant systemic absorption or hormonal side effects reported	Phase III Trials Completed

# Experimental Protocols RU 58841 Preclinical Study in Stumptailed Macaques

- Objective: To evaluate the effect of topical RU 58841 on hair growth in a primate model of androgenetic alopecia.
- Subjects: Male stumptailed macaques, a species known to exhibit age-related scalp baldness similar to human male pattern baldness.
- · Methodology:
  - A baseline scalp biopsy was taken from the frontal scalp of each macaque.
  - Animals were randomized to receive daily topical application of either a vehicle solution or RU 58841 at concentrations of 0.5%, 1%, 3%, or 5%.[11]



- Treatment was administered for a period of 6 months.
- Hair growth was assessed through photographic analysis and "folliculograms," a
  micromorphometric analysis of biopsied skin to determine the phase of the hair growth
  cycle (anagen, telogen) and the size of the hair follicles.[11]
- A post-treatment scalp biopsy was taken to compare with the baseline.
- Endpoints: The primary endpoints were the change in the number of anagen follicles and the conversion of vellus (fine) hairs to terminal (thick) hairs.

## Clascoterone Phase III Clinical Trials (SCALP-1 & SCALP-2)

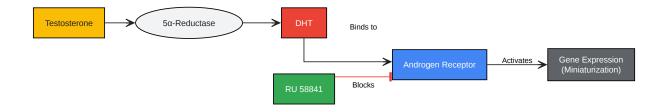
- Objective: To evaluate the efficacy and safety of a 5% Clascoterone topical solution for the treatment of androgenetic alopecia in males.
- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[9][10]
- Participants: A total of 1,465 male patients with androgenetic alopecia.[10][15]
- Methodology:
  - Participants were randomly assigned to apply either the 5% Clascoterone solution or a vehicle solution to the balding areas of the scalp twice daily.[16]
  - The treatment duration was 6 months.[10]
  - Efficacy was primarily assessed by the change in Target-Area Hair Count (TAHC) from baseline to the end of the study. This involves counting the number of hairs in a defined target area of the scalp.
- Endpoints: The primary endpoint was the change in TAHC. Patient-reported outcomes on hair growth were also collected as secondary endpoints.[15]

#### **Finasteride Pivotal Clinical Trials**



- Objective: To evaluate the efficacy and safety of oral finasteride (1 mg/day) in men with male pattern hair loss.
- Study Design: Multiple randomized, double-blind, placebo-controlled studies.
- Participants: Men aged 18 to 41 with mild to moderate male pattern hair loss.
- Methodology:
  - Participants were randomized to receive either 1 mg of finasteride or a placebo orally once daily.
  - Efficacy was evaluated over a period of 1 to 2 years.
  - The primary method of assessment was hair counts in a 1-inch diameter circular area of the scalp.[11] Hair growth was also assessed by investigator and patient selfassessments, and review of clinical photographs by an expert panel.
- Endpoints: The primary endpoint was the change in hair count from baseline.

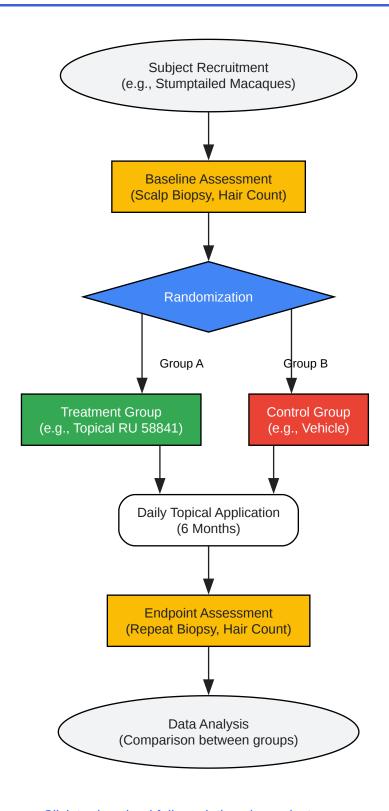
#### **Mandatory Visualization**



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Caption: Signaling pathway of RU 58841 as an androgen receptor antagonist.





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Caption: General experimental workflow for a preclinical hair growth study.



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